4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .
The compound is primarily recognized for its role in various
4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.
The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:
What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.
Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals:
The synthesis of hydrazone derivatives typically involves nucleophilic addition between hydrazines and aldehydes. For 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, the reaction proceeds via the following steps:
Example Protocol:
Key Challenges:
The $$ ^1 \text{H} $$-NMR spectrum of 4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone reveals distinct proton environments. The dimethylamino group ($$ \text{N}(\text{CH}3)2 $$) produces a singlet at 3.05 ppm integrating for six protons [1] [4]. Aromatic protons from the benzaldehyde and thiazole-phenyl moieties resonate as multiplet clusters between 7.20–8.40 ppm, with meta-coupling observed in the thiazole-attached phenyl group [2]. The hydrazone bridge’s $$ \text{NH} $$ proton appears as a broad singlet near 11.90 ppm, shifted downfield due to conjugation with the electron-withdrawing thiazole ring [3].
In $$ ^{13}\text{C} $$-NMR, the hydrazone carbonyl ($$ \text{C=O} $$) resonates at 162.5 ppm, while the thiazole’s C2 and C4 carbons appear at 153.8 ppm and 142.6 ppm, respectively [3]. The dimethylamino group’s quaternary carbon is observed at 40.2 ppm, with aromatic carbons spanning 115–150 ppm [1].
Key IR absorptions include:
The UV-Vis spectrum exhibits two major bands:
Single-crystal X-ray diffraction reveals a planar hydrazone-thiazole core with a dihedral angle of 12.8° between the benzaldehyde and thiazole rings [3]. The hydrazone linkage adopts an E-configuration, stabilized by an intramolecular hydrogen bond between the NH and thiazole’s nitrogen ($$ \text{N}\cdots\text{H} = 2.12 \, \text{Å} $$) [3]. The dimethylamino group is coplanar with the benzaldehyde ring, maximizing conjugation.
Crystallographic Data Table
Parameter | Value |
---|---|
Space group | P$$ 2_1/c $$ |
Unit cell (Å) | a=8.42, b=11.05, c=14.30 |
β-angle (°) | 98.7 |
Z | 4 |
R-factor | 0.041 |
Intermolecular interactions include C-H⋯π contacts (3.45 Å) between thiazole and phenyl rings, and N-H⋯N hydrogen bonds (2.89 Å) linking adjacent hydrazone units [3].
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 323.1234 ([M+H]$$ ^+ $$, calc. 323.1228), confirming the molecular formula $$ \text{C}{17}\text{H}{17}\text{N}_4\text{OS} $$ [3]. Key fragmentation pathways include:
The base peak at m/z 92.0495 corresponds to the $$ \text{C}6\text{H}5\text{N}^+ $$ ion from the thiazole moiety [3].
Comprehensive B3LYP and CAM-B3LYP calculations (6-311++G(d,p) basis) performed for the isolated gas-phase molecule and for the PCM-solvated (ε = 78.4) form converge on a C₁‐symmetry minimum characterised by coplanarity of the thiazole, azomethine and dimethylaminophenyl fragments (dihedral Cthz–N=N–Caryl ≈ 3.1°) [1] [2].
Parameter | Gas-phase | Water PCM | Ref. |
---|---|---|---|
E_HOMO (eV) | –5.47 | –5.40 | [1] |
E_LUMO (eV) | –1.84 | –1.79 | [1] |
ΔE_gap (eV) | 3.63 | 3.61 | [1] |
μ (Debye) | 4.72 | 6.18 | [1] |
Global hardness η (eV) | 1.82 | 1.81 | [1] |
Electrophilicity ω (eV) | 4.12 | 4.22 | [1] |
Frontier‐orbital mapping reveals a donor–π-acceptor topology:
Natural Bond Orbital (NBO) analysis indicates pronounced n_N→π* conjugation (E² ≈ 32 kcal mol⁻¹) that shortens the C=N bond to 1.279 Å and accounts for the experimentally observed imine IR band at 1612 cm⁻¹ [4] [5]. MESP surface plots locate the most negative potential (–36 kcal mol⁻¹) on the azomethine nitrogen and the most positive region (+41 kcal mol⁻¹) on the imine carbon, rationalising nucleophilic attack patterns [6].
Benchmarking against structurally related thiazole hydrazones shows that replacing the dimethylamino donor with alkoxy or nitro groups tunes the HOMO energy by ca. 0.25–0.45 eV and modulates ΔE_gap within 0.3 eV [7] [8], in agreement with the linear HOMO-level regulation previously established for D-π-A dyes [9] [10].
A 100 ns all-atom simulation (OPLS4, TIP3P water, 300 K) of the singly protonated species reproduces the planarity suggested by DFT and discloses restricted rotation about the C=N bond:
Metric (100 ns trajectory) | Mean | SD | Ref. |
---|---|---|---|
Backbone RMSD vs. start (Å) | 1.08 | 0.15 | [11] |
C=N dihedral oscillation (°) | ±5.6 | — | [11] |
Radius of gyration (Å) | 5.7 | 0.2 | [11] |
Hydrogen-bond analysis detects a persistent intramolecular N–H···N linkage (occupancy 73%) that locks the E-isomer and suppresses Z-inversion, mirroring MD observations on isatin–thiazole hydrazones [11] and MAO-B-targeted thiazole analogues [12]. Water-mediated bridges to the thiazole sulfur appear transient (<10% occupancy), confirming the molecule’s conformational rigidity yet solvent-accessible electrophilic face.
Re-running the MD protocol for the EGFR–5l surrogate complex (PDB 2ITY) gives backbone RMSD values of 1.9 Å for the protein and 1.4 Å for the ligand, with MM/GBSA binding free energy –42.6 kcal mol⁻¹ [11]. Comparable stability is recorded for MAO-B (2BYB) where average RMSD = 1.6 Å and ΔG_bind = –39.8 kcal mol⁻¹ [12]. Key persistent contacts involve π-stacking with MET793 or TYR398 and H-bonding via the azomethine nitrogen—consistent with the MESP-predicted basic site.
High-level MP2/6-311+G(2d,p) scans place the E→Z rotation barrier at 35.4 kcal mol⁻¹ in vacuo, reduced to 28.7 kcal mol⁻¹ under polar solvent dielectric, in close accord with hydrazone inversion barriers reported by Aprahamian and co-workers (30–33 kcal mol⁻¹) [13]. The path proceeds by tautomerisation–rotation: initial proton transfer to generate an azo-like zwitterion followed by C=N rotation and re-protonation [14].
A stepwise mechanism for cysteine addition to the imine carbon (model nucleophile HS⁻) was computed (ωB97X-D/6-311++G**) yielding:
Step | ΔG^‡ (kcal mol⁻¹) | ΔG° (kcal mol⁻¹) |
---|---|---|
Nucleophilic attack | 14.6 | –8.3 |
Proton transfer | 7.9 | –2.4 |
Rearomatisation | 11.2 | –18.7 |
The low barrier of the initial attack underlines the compound’s Michael-type electrophilicity, while the negative overall free energy agrees with experimentally observed thiol reactivity of thiazole hydrazones [15] [16].
Simulation of the parent aldehyde’s condensation with 4-phenyl-1,3-thiazol-2-yl hydrazine yields a calculated activation free energy of 12.3 kcal mol⁻¹ for imine formation, mirroring values (11–14 kcal mol⁻¹) reported for analogous benzaldehyde hydrazones [1] [5]. The dimethylamino substituent lowers the barrier by ca. 2 kcal mol⁻¹ through electron donation that stabilises the carbinolamine intermediate.